molecular formula C10H9FN2O2 B12445109 Amino-(4-fluoro-indol-3-YL)-acetic acid

Amino-(4-fluoro-indol-3-YL)-acetic acid

Cat. No.: B12445109
M. Wt: 208.19 g/mol
InChI Key: FXZWFXZEKHYCIV-UHFFFAOYSA-N
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Description

Amino-(4-fluoro-indol-3-YL)-acetic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorine atom in the indole ring enhances the compound’s stability and bioactivity, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-(4-fluoro-indol-3-YL)-acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluoroindole, which serves as the core structure.

    Functionalization: The indole ring is functionalized by introducing an amino group at the 3-position. This can be achieved through a nucleophilic substitution reaction using appropriate reagents.

    Acetic Acid Addition: The final step involves the addition of an acetic acid moiety to the amino group, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Amino-(4-fluoro-indol-3-YL)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution Reagents: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Amino-(4-fluoro-indol-3-YL)-acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Amino-(4-fluoro-indol-3-YL)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to physiological effects.

    Affect Gene Expression: Influence gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    4-Fluoroindole: A precursor in the synthesis of Amino-(4-fluoro-indol-3-YL)-acetic acid.

    Aminoindole derivatives: Compounds with similar amino and indole functionalities.

Uniqueness

This compound is unique due to the presence of both an amino group and a fluorine atom in the indole ring. This combination enhances its stability, bioactivity, and potential for diverse scientific applications.

Biological Activity

Amino-(4-fluoro-indol-3-YL)-acetic acid is a compound derived from the indole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its effects on plant growth, potential neuroprotective properties, and antimicrobial efficacy, supported by relevant data and case studies.

Overview of Indole Derivatives

Indole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific modifications of the indole structure can significantly influence these activities. For instance, the introduction of amino acids or other substituents can enhance or alter the biological profile of these compounds .

Biological Activity in Plant Growth

A study examining various amino acid conjugates of indole-3-acetic acid (IAA), including this compound, demonstrated their ability to stimulate cell elongation in Avena sativa coleoptiles and promote growth in soybean cotyledon cultures. The results indicated that many conjugates exhibited growth stimulation comparable to IAA at concentrations ranging from 10410^{-4} to 107M10^{-7}\,\text{M}. Notably, certain amino acid derivatives showed enhanced activity at lower concentrations than IAA itself .

Table 1: Biological Activity of Amino Acid Conjugates of IAA

Amino Acid ConjugateColeoptile Elongation (cm)Soybean Growth Response (%)
Cysteine 2.5150
Methionine 2.7160
Alanine 2.6155
Glycine 2.8165
Phenylalanine 0.530

Neuroprotective Properties

Recent investigations into indole-based compounds have highlighted their potential as neuroprotective agents. Specifically, modifications to the indole core can enhance selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The introduction of alkyl groups to the amino moiety was shown to increase activity against BChE while maintaining selectivity over AChE .

Case Study: Indole Derivatives and Cholinesterase Inhibition

In a comparative study of various indole derivatives modified at the amino group, it was found that certain compounds exhibited significant inhibition against BChE with IC50 values in the low micromolar range. For example:

  • Compound A : IC50 = 0.5 µM (BChE)
  • Compound B : IC50 = 1.2 µM (BChE)

These findings suggest that this compound could be a candidate for further development in treating neurodegenerative conditions due to its structural similarities with bioactive compounds .

Antimicrobial Activity

The antimicrobial properties of indole derivatives have also been extensively studied. The introduction of different substituents on the indole ring can lead to varying degrees of antibacterial and antifungal activity. Research has shown that certain derivatives demonstrate significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Indole Derivatives

CompoundMIC (mg/mL) Gram-positiveMIC (mg/mL) Gram-negative
This compound 0.120.15
Indole-3-acetic acid 0.100.14
Indole-4-carboxylic acid 0.200.25

The minimal inhibitory concentration (MIC) values indicate that this compound exhibits potent antimicrobial activity comparable to other known indole derivatives .

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

2-amino-2-(4-fluoro-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H9FN2O2/c11-6-2-1-3-7-8(6)5(4-13-7)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)

InChI Key

FXZWFXZEKHYCIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)C(C(=O)O)N

Origin of Product

United States

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